molecular formula C8H7O6-3 B1264539 cis-(Homo)2aconitate

cis-(Homo)2aconitate

Cat. No. B1264539
M. Wt: 199.14 g/mol
InChI Key: WXZASCSXAMHFCX-PLNGDYQASA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-dihomoaconitate(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of cis-dihomoaconitic acid;  major species at pH 7.3. It is a conjugate base of a cis-dihomoaconitic acid.

Scientific Research Applications

  • Enzymatic Functions and Synthetic Applications : Enzymes like cis-Prenyltransferases (cis-PTs) are known to catalyze the condensation reactions of allylic diphosphates with isopentenyl diphosphate (IPP) in the cis configuration, generating linear polyprenyl diphosphates. These reactions are crucial in various biological processes, including protein glycosylation and rubber synthesis. Understanding such enzymatic functions can provide insights into the synthetic applications of compounds like cis-(Homo)2aconitate in biotechnology and materials science (Grabińska, Park, & Sessa, 2016).

  • Photochemical Reactions : Research on the cis-to-trans photoisomerization of compounds like stilbene sheds light on the detailed dynamics of electrons and nuclei during such photochemical reactions. These studies are essential for understanding how light can induce structural changes in molecules, which is relevant for the applications of cis-(Homo)2aconitate in photochemistry and photopharmacology (Dou & Allen, 2003).

  • Cis-Regulatory Elements in Gene Expression : The role of cis-regulatory elements in gene expression and regulation highlights the importance of structural and functional studies of cis-compounds. Understanding these regulatory mechanisms can provide insights into how compounds like cis-(Homo)2aconitate might interact with genetic material and influence gene expression, with implications for genetics and molecular biology (Rockman & Wray, 2002).

  • Chromosomal Pairing and Genetic Stability : Studies on the cis-acting loci that promote chromosomal pairing provide insights into the genetic stability and proper disjunction of chromosomes. Research in this area can help understand the broader implications of cis-compounds like cis-(Homo)2aconitate on chromosomal behavior and genetic stability, with potential applications in genetics and cell biology (Villeneuve, 1994).

  • cis-Enals in Chemical Reactions : The generation of cis-homoenolate equivalents from cis-enals under specific catalysis highlights the distinct stereoselectivity and reactivity patterns of cis-compounds. Understanding these chemical properties can inform the synthesis and application of cis-(Homo)2aconitate in organic chemistry and catalysis (Chen, Fang, & Chi, 2013).

properties

Product Name

cis-(Homo)2aconitate

Molecular Formula

C8H7O6-3

Molecular Weight

199.14 g/mol

IUPAC Name

(Z)-pent-1-ene-1,2,5-tricarboxylate

InChI

InChI=1S/C8H10O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b5-4-

InChI Key

WXZASCSXAMHFCX-PLNGDYQASA-K

Isomeric SMILES

C(C/C(=C/C(=O)[O-])/C(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CC(=CC(=O)[O-])C(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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